D-Alanine is classified as a non-polar, aliphatic amino acid. It is naturally occurring in many organisms and can be produced through various biosynthetic pathways. The isopropyl amide derivative can be synthesized chemically or enzymatically, often using methods that leverage the unique properties of D-Alanine to achieve higher yields or specific functionalities.
The synthesis of D-Alanine Isopropyl Amide can be conducted using several methods, including:
D-Alanine Isopropyl Amide has a molecular formula of C₅H₁₃N O₂. Its structure consists of an isopropyl group attached to the nitrogen atom of the amide functional group, which in turn is connected to the carboxylic acid group derived from D-Alanine. The three-dimensional conformation plays a critical role in its interaction with biological systems.
D-Alanine Isopropyl Amide participates in various chemical reactions typical of amides and amino acids:
These reactions are essential for understanding its behavior in biological systems and potential applications in pharmaceuticals.
The mechanism of action for D-Alanine Isopropyl Amide primarily involves its role as a substrate for enzymes involved in amino acid metabolism. For instance, it may act as an inhibitor or modulator in pathways involving D-alanine–D-alanine ligase, which catalyzes the formation of dipeptides essential for bacterial cell wall synthesis .
Relevant analyses include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR), which confirm the presence of characteristic functional groups.
D-Alanine Isopropyl Amide finds diverse applications across several fields:
D-Alanine aminotransferase (Dat) is a pyridoxal 5′-phosphate (PLP)-dependent enzyme that catalyzes the reversible transfer of an amino group between D-alanine and α-keto acids, yielding pyruvate and corresponding D-amino acids. This enzyme plays a pivotal role in microbial D-alanine metabolism, particularly in marine bacteria like Pseudoalteromonas sp. strain CF6-2, where it serves as the primary catabolic pathway for D-alanine. Genomic and transcriptomic analyses confirm that Dat is indispensable for D-alanine utilization, with its transcription markedly upregulated (2.74-fold) in the presence of D-alanine compared to L-alanine substrates [2]. The enzyme enables bacteria to recycle D-alanine—the most abundant D-amino acid in marine dissolved organic nitrogen—into central metabolic intermediates like pyruvate, which fuels energy production and biomass accumulation. This metabolic flexibility provides competitive advantages in nutrient-limited environments [2].
In pathogenic bacteria, D-alanine aminotransferase intersects with peptidoglycan recycling. For example, Pseudomonas aeruginosa employs the enzyme DadA (D-alanine dehydrogenase) to convert D-alanine to pyruvate and ammonium, preventing intracellular accumulation of D-alanine. Disruption of dadA in P. aeruginosa alters peptidoglycan cross-linking and reduces cell stiffness by 18%, demonstrating its role in cell wall homeostasis [5]. Similarly, Streptococcus mutans relies on alanine racemase (Alr) to generate D-alanine for peptidoglycan biosynthesis. alr deletion mutants exhibit strict D-alanine auxotrophy, requiring ≥150 μg·mL⁻¹ exogenous D-alanine for growth. Deprivation triggers cell wall perforation and lysis, underscoring Alr’s essentiality in maintaining structural integrity [9].
Table 1: Enzymatic Properties of D-Alanine Metabolic Enzymes in Microorganisms
Enzyme | Organism | Function | Regulation | Physiological Impact |
---|---|---|---|---|
D-Ala aminotransferase | Pseudoalteromonas sp. CF6-2 | Catabolizes D-Ala to pyruvate | Upregulated 2.74-fold by D-Ala [2] | Enables oceanic D-Ala recycling |
Alanine racemase (Alr) | Streptococcus mutans | Converts L-Ala to D-Ala | Essential gene; deletion lethal [9] | Maintains peptidoglycan synthesis |
DadA | Pseudomonas aeruginosa | Oxidizes D-Ala to pyruvate/NH₄⁺ | Regulates PG cross-linking [5] | Modulates cell stiffness and competitiveness |
Bacterial peptidoglycan (PG) biosynthesis requires D-alanine–D-alanine ligase (Ddl) to catalyze ATP-dependent dipeptide formation, a committed step in peptidoglycan precursor assembly. Ddl belongs to the ATP-grasp superfamily and undergoes a two-step reaction:
Ddl activation depends critically on monovalent cations (MVCs), particularly K⁺ and Rb⁺, which bind adjacent to the active site. MVCs enhance catalytic efficiency 20-fold by optimizing charge distribution, with ionic radius dictating specificity—Li⁺ and Na⁺ show negligible activation [1]. Structural analyses of Thermus thermophilus Ddl reveal that MVC binding induces no conformational changes but electrostatically facilitates deprotonation of D-Ala2, accelerating nucleophilic attack [1].
D-Alanine isopropyl amide functions as a non-hydrolyzable D-alanine analogue that targets Ddl. Its design exploits structural insights from vancomycin-resistant enzymes like D-alanine–D-lactate ligase (VanA). In Leuconostoc mesenteroides, VanA accommodates D-lactate by enlarging the "subsite 2" binding pocket and reducing hydrogen-bonding capacity, shifting specificity from D-alanine to D-lactate [7]. D-Alanine isopropyl amide mimics the D-alanyl moiety of the natural substrate but incorporates an isopropyl amide group to resist hydrolysis. It competitively inhibits Ddl by occupying subsite 2, disrupting dipeptide formation and subsequent peptidoglycan cross-linking.
Table 2: Substrate Specificity Determinants in D-Alanine Ligases
Ligase Type | Natural Substrate | Binding Pocket Size | Key Interactions | Inhibition by D-Ala Isopropyl Amide |
---|---|---|---|---|
D-alanine–D-alanine ligase | D-alanine | Narrow; polar residues | Hydrogen bonds to D-Ala2 [1] | Competitive inhibition at subsite 2 |
D-alanine–D-lactate ligase (VanA) | D-lactate | Enlarged; hydrophobic | Reduced H-bonding [7] | Enhanced binding due to steric mimicry |
Biocatalytic production of D-alanine derivatives employs recombinant Escherichia coli strains co-expressing D-alanine–metabolizing enzymes. A tripartite system—utilizing alanine dehydrogenase (Ald), alanine racemase (DadX), and glucose dehydrogenase (Gdh)—enables efficient in vivo synthesis of D-alanine from pyruvate. Ald first reduces pyruvate to L-alanine using NADH, DadX racemizes L-alanine to D-alanine, and Gdh regenerates NAD⁺ via glucose oxidation, driving the equilibrium toward D-alanine accumulation [4] [8].
In optimized whole-cell biotransformations, recombinant E. coli BL21(DE3) harboring pET-22bNS-DadX-Ald-Gdh produces 7.05 g/L D-alanine within 3 hours under the following conditions:
Western blot analyses confirm that Ald is rate-limiting, with its expression level directly correlating to D-alanine yield. Promoter engineering (replacing T7 with PTrc) enhances Ald production by 30%, increasing total D-alanine output [8]. This system can be adapted for D-alanine isopropyl amide synthesis by integrating a transamination or amidation step, leveraging the high intracellular D-alanine pool.
Table 3: Optimization Parameters for Recombinant D-Alanine Production
Parameter | Optimal Condition | Effect on Yield | Recombinant Strain |
---|---|---|---|
Substrate Concentration | 200 mM pyruvate | Maximizes precursor supply | E. coli BL21(DE3)/pET-22bNS-DadX-Ald-Gdh |
Cofactor Regeneration | 200 mM glucose | NAD⁺ → NADH cycling by Gdh [8] | |
pH | 10.1 (carbonate buffer) | Favors Ald forward reaction | |
Key Enzyme Overexpression | PTrc-driven Ald | 30% yield increase [8] |
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